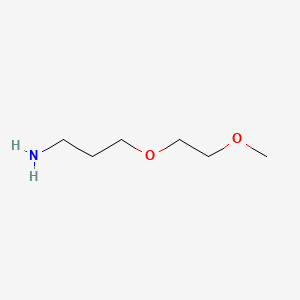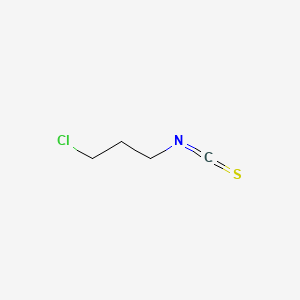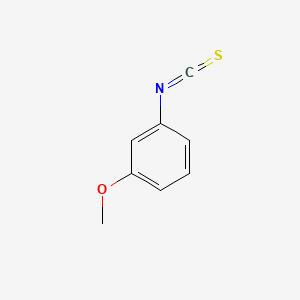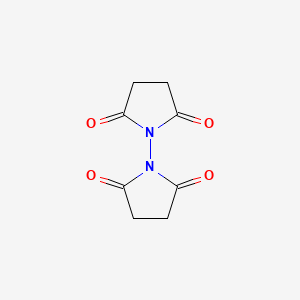
3-(2-甲氧基乙氧基)丙胺
描述
Synthesis Analysis
The synthesis of compounds related to 3-(2-Methoxyethoxy)propylamine often involves the reaction of methanol with epoxypropanes or similar starting materials in the presence of a catalyst. For instance, the synthesis of 1-Methoxy-2-propanol from methanol and 1,2-epoxypropane using triethylamine as a catalyst demonstrates a related process. This method shows high conversion rates and selectivity under optimized conditions, such as specific reaction temperatures and molar ratios of reactants (Su Qiu-fang, 2004).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of compounds with methoxy groups have been studied using techniques like density functional theory (DFT). For example, the analysis of (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one via DFT showed that the calculated bond angles and distances closely relate to experimental values, providing insights into the molecular structure of similar methoxyethoxy compounds (J. Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving methoxyethoxy derivatives can be complex and diverse. For instance, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin showcases the type of reactions these compounds can undergo, including oximation, reduction, and salification, with high overall yields and confirmed structures via analytical techniques (Li Yong-xin, 2012).
Physical Properties Analysis
The anionic polymerization of oligo(ethylene glycol) derivatives, such as 2-methoxyethyl methacrylate, leads to polymers with specific molecular weights and narrow molecular weight distributions. These processes underline the significance of controlling reaction conditions to achieve desired physical properties in methoxyethoxy-containing polymers (Seok Han et al., 2003).
Chemical Properties Analysis
The electrochemical oxidation of amino-substituted triphenylamine derivatives, which share functional group similarities with 3-(2-Methoxyethoxy)propylamine, reveals interesting insights into their chemical behavior. These studies highlight the solvent-dependent oxidation potentials and stability of oxidized products, offering a glimpse into the chemical properties of methoxyethoxy derivatives (K. Chiu et al., 2005).
科学研究应用
Chemical Synthesis
- Field : Chemical Synthesis
- Application : “3-(2-Methoxyethoxy)propylamine” is used in chemical synthesis processes . It’s involved in condensation reactions, distillation, and hydrogenation reactions .
- Method : The production process involves condensation reaction, distillation, and hydrogenation reaction .
- Results : The end product has good purity, high yield, and low depreciation of raw materials .
Pressurized Water Reactors (PWRs)
- Field : Nuclear Engineering
- Application : “3-(2-Methoxyethoxy)propylamine” (MPA) is considered as an alternative amine in PWR secondary systems . It’s used to buffer the secondary coolant of pressurized water reactors to a slightly alkaline pH to suppress corrosion .
- Method : The thermal decomposition of MPA was studied under two conditions: (i) a dissolved oxygen (DO) concentration of less than 5 ppb at 280 C for 1.5 h and (ii) a DO concentration of 20 ppb at 70 C for 2 h .
- Results : Approximately 9 to 15% of MPA was decomposed after the tests . Carboxylic acid concentrations were as follows: (i) formate 110 ppb, acetate 260 ppb and propionate 400 ppb at 280 C, and (ii) formate less than 2 ppb, acetate 60 ppb and propionate 1270 ppb at 70 C .
安全和危害
The safety data sheet for propylamine, a related compound, indicates that it is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . These hazards may also apply to 3-(2-Methoxyethoxy)propylamine, but specific safety data for this compound was not found in the search results.
属性
IUPAC Name |
3-(2-methoxyethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVOCGNHYMDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71782-42-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71782-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0068941 | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)propylamine | |
CAS RN |
54303-31-0 | |
| Record name | 3-(2-Methoxyethoxy)propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54303-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyethoxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)








